molecular formula C26H29N3O5 B12778869 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) CAS No. 89702-39-6

10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)

Cat. No.: B12778869
CAS No.: 89702-39-6
M. Wt: 463.5 g/mol
InChI Key: XUQVUVDPSOPZOH-UHFFFAOYSA-N
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Description

10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b]carbazolium core, followed by the introduction of the carboxy-3-methylbutylidene and hydroxy groups. The final step involves the formation of the acetate salt. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the acetate group may result in various functionalized derivatives.

Scientific Research Applications

10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or fluorescent marker.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole
  • 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium chloride

Uniqueness

10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89702-39-6

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-10-yl)imino]-4-methylpentanoic acid;acetate

InChI

InChI=1S/C24H25N3O3.C2H4O2/c1-12(2)10-18(24(29)30)26-23-19(28)7-6-17-21(23)20-13(3)16-11-27(5)9-8-15(16)14(4)22(20)25-17;1-2(3)4/h6-9,11-12H,10H2,1-5H3,(H2,28,29,30);1H3,(H,3,4)

InChI Key

XUQVUVDPSOPZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C(=C(C=C4)O)N=C(CC(C)C)C(=O)O)C)C.CC(=O)[O-]

Origin of Product

United States

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